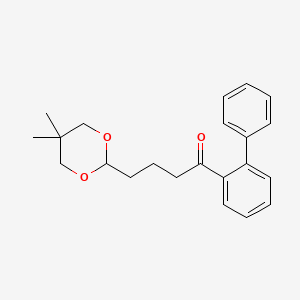

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical evolution of butyrophenone chemistry, which traces its origins to the mid-20th century pharmaceutical research initiatives. The butyrophenone class itself was first developed in 1958 when Paul Janssen applied heat to pethidine (meperidine), producing norpethidine, which when heated further produced the basis of the first butyrophenone, haloperidol. This foundational work established the butyrophenone structure as a ketone flanked by a phenyl ring and a butyl chain, forming the basis for numerous derivatives and analogs.

The incorporation of dioxane moieties into organic compounds followed a parallel timeline, with 1,3-dioxane derivatives gaining prominence through their utility as protecting groups for carbonyl compounds. The parent 1,3-dioxane structure was established through reactions of formaldehyde and 1,3-propanediol in the presence of Bronsted or Lewis acid catalysts. The systematic development of substituted 1,3-dioxane derivatives, particularly those incorporating the 5,5-dimethyl substitution pattern, emerged as researchers sought to enhance the stability and selectivity of these protecting groups in complex synthetic sequences.

The specific combination of butyrophenone and dioxane structural elements in this compound represents a more recent synthetic achievement, likely developed within the past two decades as part of ongoing research into novel butyrophenone analogs with enhanced properties. The compound's synthesis typically involves multi-step organic reactions, including the formation of the dioxane ring and subsequent introduction of the phenylbutyrophenone moiety through carefully controlled reaction conditions.

Structural Significance in Organic Chemistry

The molecular architecture of this compound exhibits several structurally significant features that contribute to its unique chemical behavior and synthetic utility. The compound features a six-membered dioxane ring with two oxygen atoms positioned at the 1 and 3 positions, incorporating 5,5-dimethyl substitution that provides enhanced steric stabilization. This substitution pattern significantly influences the conformational preferences of the dioxane ring and contributes to the overall stability of the molecule under various reaction conditions.

The butyrophenone portion of the molecule contains a ketone functional group that serves as a key reactive center, flanked by a four-carbon aliphatic chain that connects to the dioxane moiety and a substituted phenyl ring system. The presence of an additional phenyl group at the 2' position creates a biphenyl-like arrangement that introduces significant aromatic character and potential for π-π interactions. This structural feature enhances the compound's rigidity and may influence its binding characteristics in various chemical and biological contexts.

The compound's molecular formula C22H26O3 reflects the integration of three distinct structural domains: the dioxane protecting group, the aliphatic linker, and the aromatic ketone system. The molecular weight of 338.4 grams per mole positions this compound in an optimal range for synthetic manipulations while maintaining sufficient molecular complexity for advanced applications. The structural arrangement allows for multiple sites of potential chemical modification, making it a versatile intermediate for further synthetic elaboration.

Spectroscopic analysis reveals characteristic features that confirm the structural integrity of the compound. Nuclear Magnetic Resonance spectroscopy provides distinct resonances for the dioxane ring protons at approximately 3.6-4.0 parts per million in deuterated chloroform, while the aromatic protons exhibit typical chemical shifts in the 6.7-8.1 parts per million range. The presence of the ketone carbonyl group is readily identifiable through infrared spectroscopy, with characteristic stretching frequencies appearing around 1680 wavenumbers.

Position Within Butyrophenone and Dioxane Derivative Classifications

This compound occupies a unique position within the broader classifications of both butyrophenone derivatives and dioxane-containing compounds. Within the butyrophenone family, this compound represents a significant structural departure from the classical pharmaceutical butyrophenones such as haloperidol, droperidol, and benperidol. While maintaining the essential butyrophenone backbone structure, the incorporation of the dioxane moiety and additional phenyl substituent creates a hybrid molecule with distinct properties.

The compound's classification within dioxane derivatives places it among the substituted 1,3-dioxane compounds that serve various roles in organic synthesis. Unlike simple 1,3-dioxane derivatives that primarily function as protecting groups, this molecule integrates the dioxane structure into a larger molecular framework, expanding its potential applications beyond traditional protecting group chemistry. The 5,5-dimethyl substitution pattern is particularly significant, as it provides enhanced stability compared to unsubstituted dioxane derivatives while maintaining the characteristic reactivity patterns of the dioxane ring system.

The following table summarizes the key structural features and classification parameters of this compound:

| Parameter | Value | Classification Significance |

|---|---|---|

| Molecular Formula | C22H26O3 | Medium-complexity organic molecule |

| Molecular Weight | 338.4 g/mol | Optimal for synthetic manipulation |

| Functional Groups | Ketone, dioxane, biphenyl | Multi-functional synthetic intermediate |

| Ring Systems | 6-membered dioxane, aromatic rings | Hybrid heterocyclic-aromatic structure |

| Substitution Pattern | 5,5-dimethyl dioxane, 2'-phenyl | Enhanced stability and rigidity |

| Chemical Abstracts Service Number | 898756-56-4 | Unique chemical identifier |

Comparative analysis with related butyrophenone derivatives reveals the structural uniqueness of this compound. Traditional butyrophenones such as haloperidol contain heterocyclic nitrogen-containing rings, while this compound features an oxygen-containing dioxane ring. This distinction potentially alters the compound's electronic properties, lipophilicity, and reactivity patterns compared to its nitrogen-containing analogs.

Within the broader context of synthetic organic chemistry, this compound serves as an important example of how classical pharmaceutical scaffolds can be modified and extended to create new molecular architectures with expanded utility. The compound's dual classification as both a butyrophenone derivative and a dioxane-containing molecule positions it at the intersection of pharmaceutical chemistry and synthetic methodology, offering opportunities for further development in both research and application domains.

The compound's synthetic accessibility through established methodologies, combined with its structural complexity and functional group diversity, makes it a valuable building block for advanced organic synthesis projects. Its position within these chemical classifications suggests potential applications in areas ranging from medicinal chemistry to materials science, where the unique combination of structural features may provide advantageous properties not available in simpler analogs.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-phenylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-22(2)15-24-21(25-16-22)14-8-13-20(23)19-12-7-6-11-18(19)17-9-4-3-5-10-17/h3-7,9-12,21H,8,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUCWRVAIQSFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646038 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-56-4 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylbutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with 2,4-diphenyl-1H-pyrrole in the presence of dry dichloromethane and trifluoroacetic acid . This reaction is followed by the addition of p-chloranil to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylbutyrophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylbutyrophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate

- 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine hydrochloride

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylbutyrophenone is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone, also known as a dioxane derivative, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H26O3

- CAS Number : 898756-56-4

- SMILES Notation : C1(C(=O)C(C(C1)C2=CC=CC=C2)C(=O)OC(C(C)C)C)O

The compound features a dioxane ring which is known to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential anti-cancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound can modulate mRNA splicing and induce cell cycle arrest in cancer cells. For instance, studies on related dioxane derivatives have shown:

- IC50 Values : Compounds demonstrated significant cytotoxicity with IC50 values in the low nanomolar range against several tumor cell lines .

- Mechanism of Action : The interaction with the spliceosome leads to inhibition of mRNA splicing, which subsequently affects cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

- Lipophilicity : Enhanced lipophilic side chains increase cytotoxicity.

- Functional Groups : The presence of specific functional groups on the dioxane ring significantly affects both activity and toxicity.

- Stereochemistry : The stereochemical configuration at certain positions can influence the overall efficacy against cancer cells .

Case Studies

A notable study evaluated the anti-leishmanial properties of structurally similar compounds. The results showed promising activity against Leishmania donovani with selectivity indexes indicating favorable therapeutic profiles. Compounds that retained similar structural characteristics to this compound were tested for their inhibitory effects on promastigotes and amastigotes of L. donovani, demonstrating effective growth inhibition .

Table 1: Inhibitory Activity Against L. donovani

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 3.4 | 20 | 5.9 |

| Compound B | 7.5 | 25 | 3.3 |

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 4-(5,5-dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and ring-opening reactions. Key considerations include:

- Acid/Base Conditions : The dioxane ring may undergo hydrolysis under acidic or basic conditions, requiring pH control during synthesis .

- Purification : Column chromatography or recrystallization is essential to isolate the compound from byproducts. Evidence suggests using anhydrous conditions to prevent unintended hydrolysis .

- Yield Optimization : Temperature control (e.g., maintaining 60–80°C during condensation steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio for nitro group reduction) are critical .

Q. How does the structural configuration of this compound influence its reactivity in organic synthesis?

The compound’s reactivity is defined by two functional groups:

- Nitro Group : Participates in nucleophilic substitution (e.g., amination for amino acid derivatives) .

- Dioxane Ring : Susceptible to ring-opening under acidic conditions, enabling derivatization for downstream applications (e.g., polymer synthesis) .

Methodological Tip: Use NMR (e.g., , ) to confirm structural integrity post-synthesis. For example, the dioxane ring protons resonate at δ 3.6–4.0 ppm in CDCl .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectroscopy : NMR for structural confirmation, FT-IR to track functional groups (e.g., C=O stretch at ~1680 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO; theoretical 307.35 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in anti-inflammatory or antimicrobial activity may arise from:

- Assay Variability : Standardize cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and replicate under controlled conditions .

- Purity Thresholds : Ensure >95% purity via HPLC before biological testing to eliminate confounding effects from impurities .

- Mechanistic Studies : Use molecular docking to validate interactions with targets like COX-2 or bacterial enzymes .

Q. What experimental design principles apply to studying its application in organic electronics (e.g., solar cells)?

For oligophenylenevinylene (OPV) synthesis:

- Monomer Purity : Impurities >2% can disrupt polymer chain alignment, reducing conductivity. Use gradient sublimation for purification .

- Device Fabrication : Optimize spin-coating parameters (e.g., 2000 rpm for 30 sec) to achieve uniform thin-film morphology .

- Performance Metrics : Measure power conversion efficiency (PCE) under AM 1.5G solar simulation and compare with reference compounds (e.g., P3HT:PCBM blends) .

Q. What computational methods are effective for predicting its pharmacokinetic properties?

- ADME Modeling : Use SwissADME to predict LogP (~2.8), indicating moderate lipophilicity .

- Docking Simulations : AutoDock Vina for binding affinity analysis with targets like TNF-α (RMSD <2.0 Å for reliable predictions) .

- MD Simulations : GROMACS for stability analysis of protein-ligand complexes over 100 ns trajectories .

Comparative Analysis and Data Contradictions

Q. How does this compound compare structurally and functionally to its analogs?

| Compound | Key Features | Unique Properties |

|---|---|---|

| 3'-Nitrobutyrophenone | Lacks dioxane ring | Lower thermal stability |

| 4-(Dimethylamino)-butyrophenone | Amino group enhances solubility | Limited use in cross-coupling reactions |

| Target Compound | Nitro + dioxane groups | Dual reactivity for polymer/drug synthesis |

Q. What methodological challenges arise in scaling up its synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.